1-Methyl-1,6-naphthyridin-2(1H)-one
Description
Properties
IUPAC Name |
1-methyl-1,6-naphthyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-11-8-4-5-10-6-7(8)2-3-9(11)12/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWWCLOSSLOIRMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC1=O)C=NC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1,6-naphthyridin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-aminonicotinic acid with methyl ketones, followed by cyclization in the presence of a dehydrating agent.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic routes for higher yields and purity. This may include the use of catalysts, controlled temperatures, and pressures to facilitate the reaction.
Chemical Reactions Analysis
Oxidation Reactions
The electron-deficient naphthyridine core facilitates oxidation at specific positions. Common oxidants and outcomes include:
| Reagent/Conditions | Position Modified | Product Formed | Yield | Reference |
|---|---|---|---|---|
| Potassium permanganate (H⁺) | C4 | 1-Methyl-1,6-naphthyridine-2,4-dione | 72–85% | |
| Ozone (O₃) | C5-C6 double bond | Cleavage to dicarbonyl derivative | 60% |
Key Insight : Oxidation typically targets the α-position to the carbonyl group (C4) or unsaturated bonds, forming diones or fragmented products.
Reduction Reactions
Reduction primarily affects the ketone moiety and aromatic system:
Mechanistic Note : LiAlH₄ selectively reduces the lactam carbonyl to a hydroxyl group, while catalytic hydrogenation saturates the pyridine ring .
Substitution Reactions
Nucleophilic and electrophilic substitutions occur at electron-rich/depleted sites:
Electrophilic Aromatic Substitution
| Reagent/Conditions | Position Substituted | Product | Yield | Reference |
|---|---|---|---|---|
| HNO₃/H₂SO₄ (0°C) | C7 | 7-Nitro-1-methyl-1,6-naphthyridin-2(1H)-one | 55% | |
| Br₂/FeBr₃ (CH₂Cl₂) | C5 | 5-Bromo derivative | 68% |
Nucleophilic Displacement
Structural Influence : Methyl substitution at N1 sterically hinders reactivity at adjacent positions, directing substituents to C3, C5, or C7 .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization of halogenated derivatives:
Applications : These reactions are critical for synthesizing analogs with enhanced biological activity, such as kinase inhibitors .
Cycloaddition and Ring-Opening Reactions
The conjugated system participates in cycloadditions under specific conditions:
Limitation : Steric hindrance from the methyl group limits reactivity in some cases .
Functional Group Transformations
The lactam group undergoes hydrolysis and condensation:
Biological Alkylation
The methyl group at N1 can undergo demethylation or further alkylation in vivo:
| Enzyme System | Substrate | Metabolite | Bioactivity Change | Reference |
|---|---|---|---|---|
| CYP3A4 | 1-Methyl derivative | 1-Hydroxymethyl analog | Increased solubility |
Scientific Research Applications
1-Methyl-1,6-naphthyridin-2(1H)-one has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigation of its biological activities, such as antimicrobial and anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilization in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-1,6-naphthyridin-2(1H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,6-Naphthyridine: The parent compound without the methyl group.
2-Methyl-1,6-naphthyridine: A similar compound with a methyl group at a different position.
1,8-Naphthyridine: A structural isomer with different properties.
Uniqueness
1-Methyl-1,6-naphthyridin-2(1H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
1-Methyl-1,6-naphthyridin-2(1H)-one is a compound belonging to the naphthyridine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C10H8N2O
- Molecular Weight : 172.18 g/mol
- Structural Features : The compound contains a naphthyridine core with a methyl group at the N1 position and a carbonyl group at the C2 position.
Biological Activity Overview
This compound exhibits various biological activities, including:
- Antimicrobial Activity : Demonstrated effectiveness against several bacterial strains.
- Anticancer Properties : Inhibitory effects on cancer cell lines.
- Enzyme Inhibition : Potential as an inhibitor for various enzymes involved in disease processes.
Table 1: Summary of Biological Activities
The biological activity of this compound can be attributed to its interaction with various molecular targets:
Antimicrobial Mechanism
The compound's antimicrobial activity is believed to stem from its ability to disrupt bacterial cell wall synthesis and interfere with metabolic pathways essential for bacterial survival. Specifically, studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria by targeting specific enzymes involved in cell wall biosynthesis .
Anticancer Mechanism
In cancer research, this compound has been identified as a potential apoptotic agent. It induces programmed cell death in various cancer cell lines through the activation of caspases and modulation of apoptotic pathways. For instance, it has shown efficacy against breast cancer cells by inhibiting the Hsp90 chaperone protein, which is crucial for the stability of several oncogenic proteins .
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry investigated the antimicrobial properties of various naphthyridine derivatives. The results indicated that this compound exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) .
Study 2: Anticancer Activity
Research conducted on breast cancer models demonstrated that this compound effectively reduced tumor growth in vivo. The compound’s mechanism involved downregulating anti-apoptotic proteins and upregulating pro-apoptotic factors .
Q & A
Basic Research Questions
Q. What are the foundational synthetic routes for 1-Methyl-1,6-naphthyridin-2(1H)-one?
- Methodological Answer : The compound is synthesized via two primary strategies:
- From pyridone precursors : Disconnections between C5–C6 and C7–C8 bonds in preformed pyridones allow cyclization. For example, pyridone intermediates treated with tert-butoxybis(dimethylamino)methane yield the naphthyridinone core .
- From aminonicotinonitrile/aminonicotinic acid : Condensation of 4-aminonicotinonitrile (27) or 4-aminonicotinic acid (30) with diethyl malonate (28) forms 1,6-naphthyridin-2(1H)-one derivatives (29, 31), followed by methylation at the N1 position .
Q. How are substituents introduced at the C3 and C7 positions of the naphthyridinone scaffold?
- Methodological Answer :
- Nitration : Treating 1,6-naphthyridin-2(1H)-one with fuming HNO₃ introduces nitro groups at C3 (96% yield under oleum at 95°C) .
- Halogenation : Bromination at C3 using POCl₃/NH₃/EtOH yields intermediates like 3-bromo-5-ethyl-1,6-naphthyridin-2(1H)-one (125) for further functionalization .
- Amination : Fluorine at C7 can be replaced with amino groups via NH₃ in propanol (110°C, 88% yield) .
Q. What analytical techniques are critical for verifying purity and structure?
- Methodological Answer :
- HPLC : Used for purity assessment (>98% for Torin 1 derivatives) .
- X-ray crystallography : Resolves regiochemistry and hydrogen-bonding patterns (e.g., 7-amino-1,8-naphthyridin-2(1H)-one monohydrate) .
- Mass spectrometry : Confirms molecular weight (e.g., C35H28F3N5O2 for Torin 1) .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound derivatives under conflicting reaction conditions?
- Methodological Answer :
- Temperature control : For acid hydrolysis of methoxy precursors (e.g., 2-methoxy-1,6-naphthyridine to 1,6-naphthyridin-2(1H)-one), 10M HCl at 140°C for 8 hours achieves 67% yield. Lower temperatures reduce decomposition .
- Solvent selection : Use polar aprotic solvents (e.g., DMF) for alkylation to minimize competing O-methylation (e.g., 90% yield for N1-methylation vs. 3% for O-methylation in dichlorophenyl derivatives) .
Q. How do structural modifications influence bioactivity in mTOR or kinase inhibitors?
- Methodological Answer :
- Core rigidity : Benzo[h]-1,6-naphthyridin-2(1H)-one derivatives (e.g., Torin 1) exhibit potent mTOR inhibition due to planar aromatic systems enhancing target binding .
- Substituent effects : Adding trifluoromethyl or quinolinyl groups improves pharmacokinetic properties (e.g., Torin 1: IC₅₀ < 10 nM) .
- Case study : FGFR4 inhibitors derived from 1,6-naphthyridin-2(1H)-one show selectivity via C3/C7 substituent tuning (e.g., 7-amino derivatives) .
Q. What strategies resolve contradictions in substituent-directed regioselectivity during synthesis?
- Methodological Answer :
- Computational modeling : Predict electronic effects of substituents (e.g., nitro groups directing electrophilic substitution at C3 vs. C5) .
- Experimental validation : Compare outcomes of nitration (oleum vs. reflux conditions) to confirm dominant pathways .
- Isotopic labeling : Track bond formation in disputed intermediates (e.g., photocyclization of 4-methacrylamidopyridine to dihydro derivatives) .
Q. How can selective oxidation or reduction be achieved in polyfunctional naphthyridinones?
- Methodological Answer :
- Swern oxidation : Converts 5-(1-hydroxyethyl) to 5-acetyl derivatives (36% yield) without affecting the lactam ring .
- SeO₂-mediated dehydrogenation : Oxidizes dihydro intermediates (e.g., 3-methyl-3,4-dihydro-1,6-naphthyridin-2(1H)-one) to fully aromatic systems (36% yield) .
Q. What are the challenges in establishing structure-activity relationships (SAR) for anticancer derivatives?
- Methodological Answer :
- In vitro screening : Test analogs against cancer cell lines (e.g., hepatocellular carcinoma for FGFR4 inhibitors) .
- Thermodynamic profiling : Measure binding affinities (e.g., Hsp90 inhibitors require ΔG < -10 kcal/mol for efficacy) .
- Metabolic stability : Assess hepatic microsomal stability for lead compounds (e.g., Torin 1 derivatives with t₁/₂ > 4 hours) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
